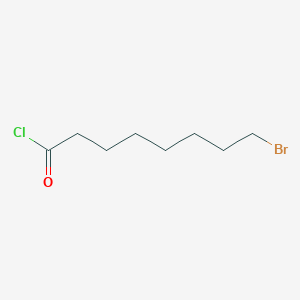8-bromooctanoyl Chloride
CAS No.: 73674-09-6
Cat. No.: VC8183846
Molecular Formula: C8H14BrClO
Molecular Weight: 241.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73674-09-6 |
|---|---|
| Molecular Formula | C8H14BrClO |
| Molecular Weight | 241.55 g/mol |
| IUPAC Name | 8-bromooctanoyl chloride |
| Standard InChI | InChI=1S/C8H14BrClO/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2 |
| Standard InChI Key | JHGJURXAOMDIBR-UHFFFAOYSA-N |
| SMILES | C(CCCC(=O)Cl)CCCBr |
| Canonical SMILES | C(CCCC(=O)Cl)CCCBr |
Introduction
Structural and Molecular Characteristics
8-Bromooctanoyl chloride features a linear carbon chain with a bromine atom at the terminal position and a reactive acyl chloride group. The compound’s structure, verified via - and -NMR spectroscopy, ensures its suitability for nucleophilic substitution reactions . Its molecular geometry facilitates interactions with nucleophiles, enabling the formation of esters, amides, and ketones. The presence of both bromine and acyl chloride groups imparts distinct reactivity, making it a versatile building block in synthetic chemistry .
Table 1: Key Physicochemical Properties of 8-Bromooctanoyl Chloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 241.55 g/mol | |
| Density | 1.60 g/mL (at 20°C) | |
| Boiling Point | 101°C (37 mm Hg) | |
| Flash Point | 91°C | |
| Solubility | Miscible with organic solvents |
Synthesis and Production Methods
The synthesis of 8-bromooctanoyl chloride typically involves the bromination of octanoyl chloride or the reaction of 8-bromooctanoic acid with thionyl chloride (). Zhang and Hu (2012) demonstrated a high-yield route using 8-bromooctanoic acid and under reflux conditions, achieving purity exceeding 99% . Alternative methods include the use of phosphorus pentachloride () as a chlorinating agent, though this approach requires stringent moisture control to prevent hydrolysis .
Recent advancements emphasize solvent-free protocols to enhance reaction efficiency and reduce environmental impact. For instance, Kraft and Cadalbert (1998) reported a microwave-assisted synthesis that reduces reaction time from hours to minutes while maintaining yields above 90% . These methods are critical for scaling production while adhering to green chemistry principles.
Chemical Reactivity and Functionalization
The acyl chloride group in 8-bromooctanoyl chloride undergoes rapid nucleophilic acyl substitution, enabling the formation of esters, amides, and anhydrides. Meanwhile, the bromine atom participates in alkylation and cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aromatic or heterocyclic moieties .
Key Reactions:
-
Esterification: Reacts with alcohols to yield brominated esters, used in polymer synthesis .
-
Amidation: Forms bromo-substituted amides with primary or secondary amines, intermediates in drug discovery .
-
Grignard Reactions: The bromide moiety reacts with Grignard reagents to elongate carbon chains .
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
8-Bromooctanoyl chloride is pivotal in synthesizing protease inhibitors and kinase modulators. Zhang and Hu (2012) utilized it to prepare analogs of carolic acid, a compound with antitumor activity . Its role as a cross-linking agent in peptide synthesis enhances the stability of therapeutic peptides .
Liquid-Crystalline Polymers
In material science, this compound serves as a monomer for side-chain liquid-crystalline polyesters. Polymerizations with phthalic anhydride and pentaerythritol yield materials with smectic mesophases, applicable in electro-optical devices . These polymers exhibit molecular weights of 2,900–3,300 g/mol and polydispersity indices of 4.7–12.1, as confirmed by gel permeation chromatography .
Recent Research and Future Directions
Recent studies focus on optimizing synthetic routes and expanding applications in drug delivery systems. For example, its incorporation into dendrimers for targeted cancer therapy shows promise due to the bromide’s ability to quench reactive oxygen species . Future research should explore its use in biodegradable polymers and covalent organic frameworks (COFs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume